Acetonyl-coenzyme A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetonyl-coenzyme A is a derivative of coenzyme A, a pivotal metabolic cofactor involved in various biochemical processes. Coenzyme A plays a crucial role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . This compound, specifically, is a nonreactive analog of acetyl-coenzyme A, which is essential for numerous metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetonyl-coenzyme A can be synthesized from coenzyme A and 1-bromoacetone. The synthesis involves dissolving coenzyme A in freshly degassed ice-cold water with magnetic stirring, followed by the addition of dithiothreitol to ensure that all of the coenzyme is in the reduced form .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would likely involve optimization for yield and purity, as well as considerations for cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Acetonyl-coenzyme A undergoes various types of reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted coenzyme A derivatives.

Applications De Recherche Scientifique

Metabolic Pathway Analysis

Acetonyl-coenzyme A is integral to several metabolic pathways, particularly in fatty acid synthesis and degradation. Its role in the regulation of metabolic processes is vital for understanding energy homeostasis and metabolic disorders.

Key Functions:

- Fatty Acid Synthesis: this compound is involved in the synthesis of fatty acids through its conversion to acetyl-coenzyme A, which serves as a substrate for fatty acid synthase.

- Energy Production: It participates in the citric acid cycle, contributing to ATP production via oxidative phosphorylation.

Disease Biomarker Discovery

Altered levels of this compound can indicate metabolic dysregulation associated with various diseases, including obesity, diabetes, and cancer. Analyzing its concentration can aid in identifying disease-specific metabolic signatures.

Case Study:

- Obesity and Diabetes: Studies have shown that individuals with obesity exhibit altered acyl-CoA profiles, including increased levels of this compound. This alteration correlates with insulin resistance and dysregulated lipid metabolism .

Pharmacological Studies

This compound serves as a target for drug discovery due to its involvement in key metabolic pathways. Inhibitors of enzymes that utilize this compound can potentially treat metabolic disorders.

Drug Targets:

- Acetyl-CoA Carboxylase: This enzyme is critical for fatty acid synthesis and is a target for anti-obesity drugs. Inhibiting this enzyme can reduce lipid accumulation in tissues .

- Cancer Therapeutics: Research indicates that targeting pathways involving this compound can inhibit tumor growth by disrupting lipid metabolism essential for cancer cell survival .

Nutritional and Dietary Research

This compound analysis is essential for understanding the effects of different dietary components on metabolism. Researchers can assess how specific nutrients influence its levels and related metabolic pathways.

Research Findings:

- Dietary Fats: Studies have shown that the intake of saturated versus unsaturated fats affects the levels of this compound and its derivatives, influencing overall metabolic health .

Mechanistic Studies

Investigating the mechanisms by which this compound influences cellular functions provides insights into metabolic diseases. By manipulating its levels or the enzymes involved in its metabolism, researchers can elucidate its role in disease progression.

Experimental Approaches:

- Enzyme Activity Assays: These assays measure the activity of enzymes that convert this compound to other metabolites, providing insights into metabolic flux under various physiological conditions .

Data Tables

Mécanisme D'action

The mechanism of action of acetonyl-coenzyme A involves its role as a competitive inhibitor of enzymes that typically use acetyl-coenzyme A. It competes with acetyl-coenzyme A for binding to these enzymes, thereby inhibiting their activity. This inhibition can be useful in studying the specific roles of acetyl-coenzyme A in various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetyl-coenzyme A: A key molecule in metabolism, involved in the citric acid cycle and fatty acid synthesis.

Coenzyme A: The parent molecule, essential for the synthesis and oxidation of fatty acids.

Myristoyl-coenzyme A: Another derivative of coenzyme A, involved in lipid metabolism.

Uniqueness

Acetonyl-coenzyme A is unique in its role as a nonreactive analog of acetyl-coenzyme A. This property makes it particularly useful as a tool for studying enzyme mechanisms and metabolic pathways without undergoing the same reactions as acetyl-coenzyme A .

Propriétés

Numéro CAS |

75179-85-0 |

|---|---|

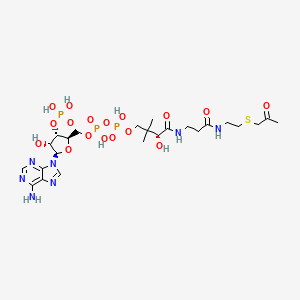

Formule moléculaire |

C24H40N7O17P3S |

Poids moléculaire |

823.6 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1 |

Clé InChI |

GAMKENBUYYJLCQ-NDZSKPAWSA-N |

SMILES |

CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérique |

CC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonymes |

acetonyl-coenzyme A S-acetonyl CoA S-acetonyl-CoA S-acetonyl-coenzyme A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.